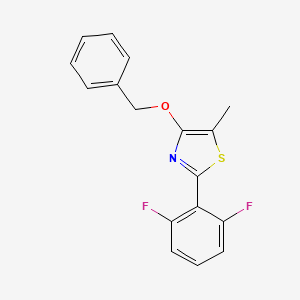

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

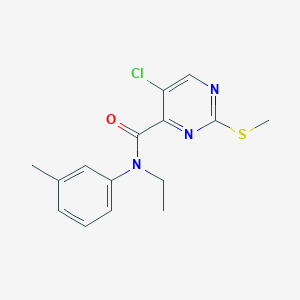

This compound is a thiazole, which is a type of heterocyclic compound. The thiazole ring, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms, is a key component of this molecule. The molecule also contains a benzyloxy group and a difluorophenyl group attached to the thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the benzyloxy and difluorophenyl groups. The exact structure would depend on the positions of these groups on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Antimicrobial Activity : A series of substituted 5,2-bis-thiazoles derivatives were synthesized, including 2-(4-(benzyloxy)phenyl)-4-methyl-5-(4-substituted thiazol-2-yl)thiazole, which exhibited mild to moderate antimicrobial activity against various bacteria (Borde, Jadhav, Dhavse, & Munde, 2018).

Synthesis of Hydroxy-Substituted Derivatives : The molecule is used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, serving as building blocks in drug discovery (Durcik et al., 2020).

Fused-Ring Heterocycles Synthesis : It's involved in the synthesis of highly functionalized fused-ring heterocycles, demonstrating its utility in complex chemical syntheses (Silva, Henry, & Pittman, 2012).

Ionic Liquids : The compound, particularly its derivatives like 4- and 5-methyl thiazole, is used in the creation of organic ionic liquids which promote reactions like the benzoin condensation (Davis & Forrester, 1999).

Biological and Pharmacological Research

Antifungal Activity : The compound is utilized in the synthesis of oxadiazole derivatives with significant antifungal activity against various fungal pathogens (Nimbalkar et al., 2016).

Anticancer Research : It serves as a precursor in the synthesis of benzamides with considerable anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antiproliferative Activities : The compound is involved in the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing promising antimicrobial and antiproliferative activities (Mansour et al., 2020).

Antioxidant Investigation : It's used in the synthesis of hydrazones with notable antimicrobial and antioxidant properties (Nastasă et al., 2015).

Molecular Aggregation Studies : Research on molecular aggregation in various systems utilizes derivatives of this compound, contributing to understanding molecular interactions (Matwijczuk et al., 2016).

Corrosion Inhibition : Thiazole derivatives, including those related to the compound , have been studied for their efficacy as corrosion inhibitors in various acid solutions (Quraishi & Sharma, 2005).

Orientations Futures

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)-5-methyl-4-phenylmethoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NOS/c1-11-16(21-10-12-6-3-2-4-7-12)20-17(22-11)15-13(18)8-5-9-14(15)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKUQKYDJZRNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2466761.png)

![ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2466765.png)

![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)

![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)

![N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2466772.png)

![(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2466773.png)

![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)

![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)

![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)